molecular formula C13H8ClFN4O B3011317 2-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide CAS No. 2034504-12-4

2-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide

Cat. No.: B3011317
CAS No.: 2034504-12-4
M. Wt: 290.68
InChI Key: PNWULSBMNKUIEV-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazolo[1,5-a]pyrimidine core, makes it a valuable scaffold for drug discovery and development.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown promising biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Due to its biological activities, the compound is being investigated as a potential therapeutic agent for the treatment of cancer and other diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

Target of Action

The primary target of 2-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle. It plays a significant role in controlling cell growth, differentiation, and metabolism .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell growth

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest, preventing the cell from dividing and proliferating . The downstream effects of this disruption can vary depending on the type of cell and the specific cellular context.

Result of Action

The primary result of the compound’s action is the inhibition of cell growth. By disrupting the cell cycle, the compound prevents cells from dividing and proliferating . This effect can be particularly beneficial in the context of cancer treatment, where uncontrolled cell growth and division are key characteristics of the disease.

Preparation Methods

The synthesis of 2-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-chloro-4-fluorobenzoyl chloride with pyrazolo[1,5-a]pyrimidine-6-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields .

Chemical Reactions Analysis

2-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzamide ring can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Cyclization Reactions: The pyrazolo[1,5-a]pyrimidine core can participate in cyclization reactions to form fused ring systems.

Comparison with Similar Compounds

2-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

    Pyrazolo[3,4-d]pyrimidine: This compound has a similar core structure but differs in the position of the nitrogen atoms.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound has an additional triazole ring fused to the pyrazolo[1,5-a]pyrimidine core.

    Quinazoline: Although not a pyrazolo[1,5-a]pyrimidine derivative, quinazoline shares some structural similarities and is known for its anticancer activities.

The uniqueness of this compound lies in its specific substitution pattern and its ability to inhibit CDK2 selectively, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-chloro-4-fluoro-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFN4O/c14-11-5-8(15)1-2-10(11)13(20)18-9-6-16-12-3-4-17-19(12)7-9/h1-7H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWULSBMNKUIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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